Cenicriviroc Cenicriviroc Cenicriviroc is a member of the class of benzazocines that is (5Z)-1,2,3,4-tetrahydro-1-benzazocine which is substituted by a 2-methylpropyl, N-{4-[(S)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]phenyl}carboxamide and 4-(2-butoxyethoxy)phenyl groups at positions 1, 5 and 8, respectively. It is a potent chemokine 2 and 5 receptor antagonist currently in development for the treatment of liver fibrosis in adults with nonalcoholic steatohepatitis (NASH). It has a role as a chemokine receptor 5 antagonist, an anti-HIV agent, a chemokine receptor 2 antagonist, an antirheumatic drug and an anti-inflammatory agent. It is a diether, a member of imidazoles, a sulfoxide, an aromatic ether, a secondary carboxamide and a benzazocine.
Cenicriviroc has been used in trials studying the treatment of HIV-infection/AIDS, AIDS Dementia Complex, Nonalcoholic Steatohepatitis, Human Immunodeficiency Virus, and HIV-1-Associated Cognitive Motor Complex.
Cenicriviroc is an orally bioavailable, dual inhibitor of human C-C chemokine receptor types 2 (CCR2; CD192) and 5 (CCR5; CD195), with potential immunomodulating, anti-inflammatory and antiviral activities. Upon oral administration, cenicriviroc specifically binds to and prevents the activation of both CCR2 and CCR5. This inhibits the activation of CCR2/CCR5-mediated signal transduction pathways and may inhibit inflammatory processes. The G-protein coupled chemokine receptors CCR2 and CCR5 are expressed on the surface of monocytes and macrophages and stimulate their migration and infiltration; they play key roles in inflammation and autoimmune diseases. In addition, cenicriviroc inhibits human immunodeficiency virus (HIV)-1 entry via CCR5 coreceptor interaction.
Brand Name: Vulcanchem
CAS No.: 497223-25-3
VCID: VC21345439
InChI: InChI=1S/C41H52N4O4S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46)/b34-26+/t50-/m0/s1
SMILES: CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C
Molecular Formula: C41H52N4O4S
Molecular Weight: 696.9 g/mol

Cenicriviroc

CAS No.: 497223-25-3

Cat. No.: VC21345439

Molecular Formula: C41H52N4O4S

Molecular Weight: 696.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cenicriviroc - 497223-25-3

CAS No. 497223-25-3
Molecular Formula C41H52N4O4S
Molecular Weight 696.9 g/mol
IUPAC Name (5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide
Standard InChI InChI=1S/C41H52N4O4S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46)/b34-26+/t50-/m0/s1
Standard InChI Key PNDKCRDVVKJPKG-WHERJAGFSA-N
Isomeric SMILES CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C
SMILES CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C
Canonical SMILES CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C
Appearance Solid powder

Chemical Background and Development

Cenicriviroc was developed as a chemical derivative of TAK-779 through molecular modifications aimed at enhancing binding affinity and improving pharmacological properties. Specifically, CVC is a sulfoxide derivative of TAK-779, with structural modifications that facilitated ease of synthesis while maintaining therapeutic potential . The compound is also known by alternative designations in scientific literature, including TAK-652 and TBR-652 .

The development rationale focused on creating a molecule with dual inhibitory activity against both CCR2 and CCR5 receptors, which are implicated in multiple pathological processes including inflammation, fibrosis, and viral entry in HIV infection .

Molecular Structure and Properties

Structural Characteristics

Cenicriviroc's molecular structure features several key modifications compared to its parent compound TAK-779. These include:

  • Replacement of the quaternary ammonium group with a polar sulfoxide moiety

  • Substitution of -fused nuclei with -fused rings

  • Replacement of 4-methylphenyl group with 4-(2-butoxyethoxy) phenyl group

  • Substitution of pyranyl group with 1-propylimidazolyl group

The presence of -fused rings in the molecular structure is particularly significant as it contributes to CVC's high binding potency for CCR5 receptors .

Pharmacological Properties

Cenicriviroc demonstrates potent binding affinity for both CCR2 and CCR5 receptors, with slightly higher affinity for CCR5. Activity data from pharmacological databases indicate:

  • CCR2 binding: pIC50 of 8.23 (IC50 of 5.9 nM)

  • CCR5 binding: pIC50 of 8.52-9.6 (IC50 of 0.25-3 nM)

  • Additional activity against CCR7 with pIC50 of 8.51 (IC50 of 3.1 nM)

This dual antagonist profile distinguishes CVC from single-target chemokine receptor antagonists and provides the basis for its application in conditions where both CCR2 and CCR5 contribute to pathophysiology .

Mechanism of Action

CCR2/CCR5 Inhibition

Cenicriviroc functions as a competitive antagonist by binding to CCR2 and CCR5, preventing their natural ligands (CCL2 for CCR2 and CCL3/CCL5 for CCR5) from activating these receptors . This mechanism is particularly relevant because:

  • CCR2 and CCR5 promote liver fibrosis through activation of inflammatory signaling pathways

  • These receptors facilitate immune cell infiltration into damaged tissues

  • CCR5 serves as an entry co-receptor for HIV-1, explaining CVC's antiviral properties

Anti-inflammatory and Antifibrotic Effects

By inhibiting CCR2 and CCR5, Cenicriviroc disrupts several key pathological processes:

  • Reduces monocyte/macrophage recruitment to sites of tissue injury

  • Decreases activation of hepatic stellate cells, which are principal mediators of liver fibrosis

  • Attenuates pro-inflammatory cytokine production

  • Interferes with fibrogenic signaling cascades

These effects collectively contribute to CVC's potential therapeutic benefits in inflammatory and fibrotic disorders, particularly those affecting the liver .

Clinical Development in NASH and Liver Fibrosis

Rationale for NASH Treatment

Nonalcoholic steatohepatitis represents a significant therapeutic target due to its increasing prevalence and limited treatment options. The involvement of CCR2/CCR5 signaling in NASH pathogenesis provided a strong rationale for investigating Cenicriviroc as a potential treatment .

CENTAUR Study (Phase 2b)

The CENTAUR study was a 2-year phase 2b clinical trial (NCT02217475) that evaluated CVC's efficacy and safety in NASH patients. Key findings included:

  • CVC demonstrated a favorable safety profile across study participants

  • Patients who achieved fibrosis response at year 1 generally maintained it at year 2

  • Greater antifibrotic effects were observed in patients with advanced fibrosis

  • Treatment was associated with reductions in N-terminal type 3 collagen propeptide and enhanced liver fibrosis scores in responders

These promising results led to the advancement of CVC into phase III clinical development.

AURORA Phase III Clinical Trial

Study Design and Objectives

The AURORA study (NCT03028740) was designed as a definitive evaluation of Cenicriviroc's efficacy and safety in treating liver fibrosis in NASH patients. This multicenter, randomized, double-blind, placebo-controlled trial consisted of two parts:

  • Part 1: Evaluated surrogate endpoints at 12 months

  • Part 2: Designed to assess long-term clinical outcomes

The primary objective was to demonstrate superiority of CVC compared to placebo on liver histology at Month 12, with the primary efficacy endpoint being the proportion of subjects with improvement in fibrosis by at least 1 stage without worsening of steatohepatitis .

Patient Population and Treatment

The study enrolled adults (18-75 years) with NASH and stage 2/3 liver fibrosis. Participants were randomized to:

  • CVC 150 mg once daily

  • Placebo once daily

Part 1 targeted approximately 1200 subjects (800 in the CVC arm, 400 in the placebo arm), while Part 2 was designed to include approximately 2000 subjects in total .

Additional Therapeutic Applications

Antiviral Activity Against HIV-1

Cenicriviroc's antagonism of CCR5 gives it potent and selective anti-HIV-1 activity, as CCR5 serves as a co-receptor for viral entry into host cells . This mechanism is similar to other CCR5 antagonists used in HIV treatment, though CVC's dual CCR2/CCR5 inhibition distinguishes it from other antiretrovirals.

Current Status and Future Perspectives

Future research directions may include:

  • Exploration of combination therapies that address multiple pathways in NASH

  • Investigation of CVC in specific NASH patient subpopulations that might derive greater benefit

  • Development for other inflammatory or fibrotic conditions where CCR2/CCR5 signaling plays a key role

  • Further evaluation of its antiviral properties in HIV infection contexts

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator